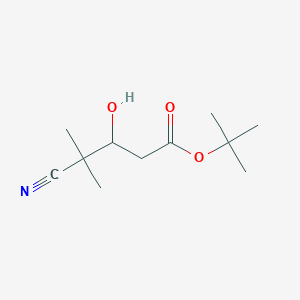
Tert-butyl 4-cyano-3-hydroxy-4-methylpentanoate
Cat. No. B8447367
M. Wt: 213.27 g/mol
InChI Key: RMXGHWUMUNLNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06730803B2
Procedure details


To the reaction mixture obtained by the method of Example 2 were added 10% aqueous sodium hydroxide solution (113.8 g) and methanol (20 mL), and the mixture was stirred overnight at room temperature. The disappearance of tert-butyl 4-cyano-3-hydroxy-4-methylpentanoate was confirmed by GC. Toluene (50 mL) was added, and the mixture was stirred and then partitioned to remove the toluene layer. 20% Aqueous hydrochloric acid solution (67.5 g) was added to the aqueous layer to adjust its pH to an acidic one (ca. 1-2), and the mixture was extracted twice with a mixed solution (150 mL) of ethyl acetate-n-butanol (1:1). The layer of the mixed solution was concentrated under reduced pressure to give 4-cyano-3-hydroxy-4-methylpentanoic acid (18.75 g) as an oil. The yield was 84% relative to tert-butyl 4-cyano-3-hydroxy-4-methylpentanoate, but crystallization did not occur.


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].CO.[C:5]([C:7]([CH3:19])([CH3:18])[CH:8]([OH:17])[CH2:9][C:10]([O:12]C(C)(C)C)=[O:11])#[N:6]>C1(C)C=CC=CC=1>[C:5]([C:7]([CH3:19])([CH3:18])[CH:8]([OH:17])[CH2:9][C:10]([OH:12])=[O:11])#[N:6] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
113.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(C(CC(=O)OC(C)(C)C)O)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To the reaction mixture obtained by the method of Example 2
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the toluene layer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
20% Aqueous hydrochloric acid solution (67.5 g) was added to the aqueous layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted twice with a mixed solution (150 mL) of ethyl acetate-n-butanol (1:1)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The layer of the mixed solution was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C(C(CC(=O)O)O)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.75 g | |
| YIELD: PERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
